2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol is an organic compound characterized by its phenolic structure with two chlorine atoms and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol typically involves the condensation of 2,4-dichlorophenol with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a synthetic elicitor to trigger immune responses in plants.
Medicine: Explored for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. In plants, it activates immune responses by mimicking natural defense elicitors, leading to the production of defensive compounds . The exact molecular pathways are still under investigation but involve signaling cascades that enhance disease resistance.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
Uniqueness
2,4-Dichloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This structural variation can influence its reactivity and efficacy in various applications.
Properties
Molecular Formula |
C15H13Cl2NO3 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3,4-dimethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
ZGVXXALFJHOOBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)OC |
Origin of Product |
United States |
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